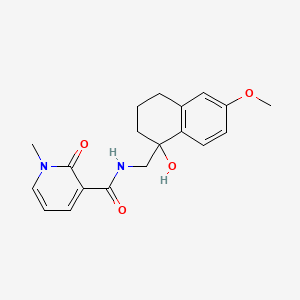![molecular formula C16H11Cl2N3O4 B3015348 [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate CAS No. 924418-35-9](/img/structure/B3015348.png)
[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Microbiological Evaluation
A study detailed the synthesis of new derivatives containing oxadiazole fragments, demonstrating potential antibacterial and antifungal activities. Specifically, certain derivatives showed significant antifungal activity against Candida tenuis and Aspergillus niger at low concentrations. This indicates the chemical's potential application in developing antimicrobial agents (A. Voskienė et al., 2012).
Antidiabetic Screening
Another study synthesized derivatives by condensation of newly synthesized components with acetoacetanilides and urea, evaluating their in vitro antidiabetic activity. This underscores the compound's application in antidiabetic research and potential therapeutic uses (J. Lalpara et al., 2021).
Inhibition Studies
Research on peroxidizing herbicides, including compounds with oxadiazole rings, demonstrated potent inhibition of protoporphyrinogen oxidase in plants, yeast, and mice. This suggests the utility of oxadiazole-containing compounds in studying enzyme inhibition and potential applications in herbicide development (M. Matringe et al., 1989).
Corrosion Inhibition
A study on pyrazole derivatives, including methoxycarbene components, found them to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This research illustrates the compound's relevance in materials science, particularly in corrosion protection (M. Yadav et al., 2015).
Propiedades
IUPAC Name |
[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O4/c1-23-11-4-2-3-9(5-11)15-20-13(25-21-15)8-24-16(22)10-6-12(17)14(18)19-7-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUZIIQGZQEWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)COC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3015270.png)


![[(2S,3As,6aS)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B3015274.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3015278.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoate](/img/structure/B3015281.png)

![1-(3-chlorophenyl)-3-(3,5-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3015283.png)
![ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3015285.png)
![2-[[5-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3015287.png)

